Sor-C13 is a novel compound classified as a selective antagonist of the Transient Receptor Potential Vanilloid 6 calcium channel. It has been primarily investigated for its potential applications in oncology, specifically targeting advanced tumors of epithelial origin. The compound has undergone clinical evaluation in a Phase I study to assess its safety, tolerability, and preliminary efficacy in patients with cancer.
Sor-C13 is derived from a series of synthetic modifications aimed at enhancing the specificity and efficacy of calcium channel inhibitors. It falls under the category of small-molecule drugs, specifically designed to interfere with calcium ion influx through the TRPV6 channel, which is often overexpressed in various cancer types. This overexpression is linked to tumor progression and metastasis, making TRPV6 a promising target for therapeutic intervention.
The synthesis process typically includes:
Sor-C13's molecular structure features a complex arrangement that allows it to selectively bind to the TRPV6 calcium channel. While the exact structural formula is not provided in the search results, compounds of this class generally exhibit:
The molecular weight and other structural parameters would typically be determined through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming the integrity of the synthesized compound.
Sor-C13 participates in specific biochemical interactions that modulate calcium signaling pathways. The primary reactions involve:
The kinetics of Sor-C13 binding can be analyzed through:
Sor-C13 exerts its effects primarily through:
While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like Sor-C13 typically exhibit:
Chemical properties include:
Sor-C13 has significant potential applications in scientific research and clinical settings:
Sor-C13 is a synthetic 13-amino acid peptide (H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH) with the primary sequence KEFLHPSKVDLPR and a molecular weight of 1,565.81 Da (C₇₂H₁₁₆N₂₀O₁₉) [2] [4] [7]. Its biochemical properties are defined by:
Table 1: Biophysical Properties of Sor-C13
Property | Value | Functional Significance |
---|---|---|
Molecular Formula | C₇₂H₁₁₆N₂₀O₁₉ | Determines pharmacokinetic stability |
CAS Registry Number | 1187852-48-7 | Unique compound identifier |
Net Charge (pH 7.4) | +2 | Facilitates TRPV6 pore interaction |
Critical Binding Motif | VDLP (residues 9-12) | Binds TRPV6 selectivity filter |
Sor-C13 is a carboxy-terminal truncated derivative of soricidin, a 54-amino acid paralytic peptide isolated from the venom of the Northern short-tailed shrew (Blarina brevicauda) [5] [6] [10]. The design rationale includes:
Table 2: Sor-C13 vs. Parent Soricidin
Parameter | Soricidin (Full-length) | Sor-C13 | Functional Implication |
---|---|---|---|
Length (aa) | 54 | 13 | Reduced immunogenicity |
TRPV6 IC₅₀ | 8 nM | 14 nM | Retained target potency |
Proteolytic Stability | Low (t₁/₂ < 15 min in plasma) | High (t₁/₂ > 60 min) | Enhanced therapeutic utility |
Source | Blarina brevicauda venom | Synthetic peptide | Scalable manufacturing |
The structural mechanism of Sor-C13-TRPV6 inhibition has been resolved through:
Table 3: Key Sor-C13-TRPV6 Interactions from Structural Studies
Sor-C13 Residue | TRPV6 Residue | Interaction Type | Energy Contribution (kcal/mol) |
---|---|---|---|
Lys1 | Glu535 | Salt bridge | -8.2 |
Glu2 | Lys540 | Hydrogen bond | -5.6 |
Phe3 | Ile537 | π-alkyl stacking | -4.1 |
Asp10 | Lys540 | Electrostatic attraction | -7.3 |
Arg13 | Asp542 | Salt bridge | -9.5 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7